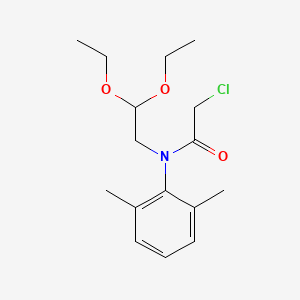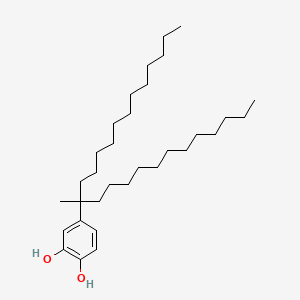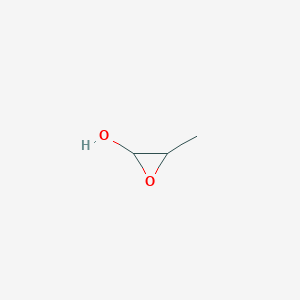![molecular formula C18H12N2O3 B14606334 Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- CAS No. 58907-74-7](/img/structure/B14606334.png)
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-, typically involves the thermal condensation of o-aminophenol and catechol . This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for phenoxazine derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as the choice of catalysts and solvents, are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Investigated for its potential as an antioxidant and antidiabetic agent.
Medicine: Explored for its anticancer, antimalarial, and antiviral properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- include:
Phenothiazines: These compounds share a similar tricyclic structure and have applications in medicine as antipsychotic and antiemetic agents.
Uniqueness
What sets Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- apart from similar compounds is its unique combination of properties, including its potential as an anticancer agent and its applications in material science. Its ability to undergo various chemical reactions and form diverse products also contributes to its versatility and usefulness in scientific research .
Propiedades
Número CAS |
58907-74-7 |
|---|---|
Fórmula molecular |
C18H12N2O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
N-(5-oxobenzo[a]phenoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-16-17(22)12-7-3-2-6-11(12)15-18(16)23-14-9-5-4-8-13(14)20-15/h2-9H,1H3,(H,19,21) |
Clave InChI |
XUKKWTZUASMCMH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


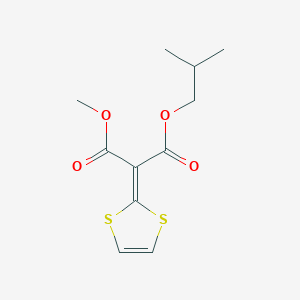
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
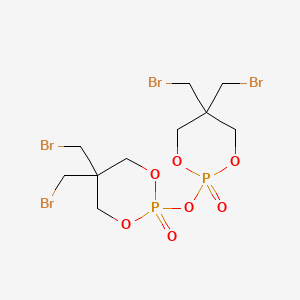
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
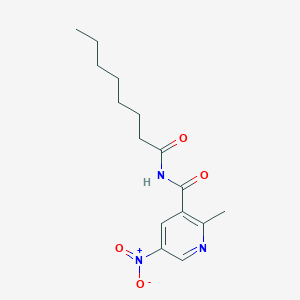
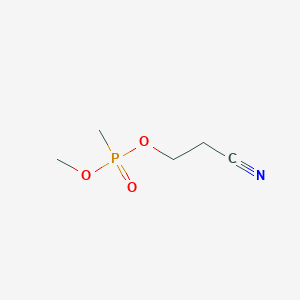
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

